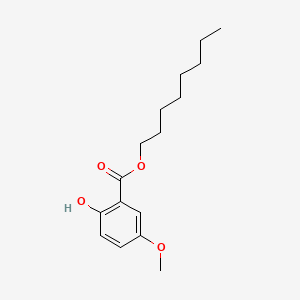
(+-)-beta-Hydroxy-beta-phenylethylguanidine carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is a chemical compound with a unique structure that combines a guanidine group with a beta-hydroxy-beta-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate typically involves the reaction of beta-hydroxy-beta-phenylethylamine with guanidine carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The beta-hydroxy-beta-phenylethyl moiety can also interact with hydrophobic regions of the targets, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
beta-Hydroxy-beta-phenylethylamine: A precursor in the synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate.
Guanidine carbonate: Another precursor used in the synthesis.
Phenylethylamine derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is unique due to the combination of the guanidine group with the beta-hydroxy-beta-phenylethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
25234-62-2 |
|---|---|
Molecular Formula |
C19H28N6O5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
diaminomethylidene-(2-hydroxy-2-phenylethyl)azanium;carbonate |
InChI |
InChI=1S/2C9H13N3O.CH2O3/c2*10-9(11)12-6-8(13)7-4-2-1-3-5-7;2-1(3)4/h2*1-5,8,13H,6H2,(H4,10,11,12);(H2,2,3,4) |
InChI Key |
IAVPGZZRAJUOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


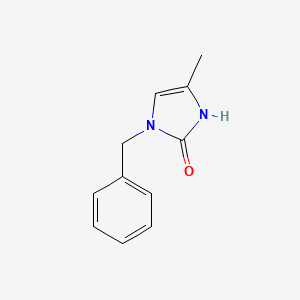

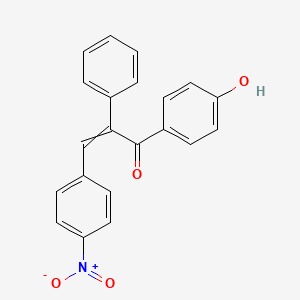

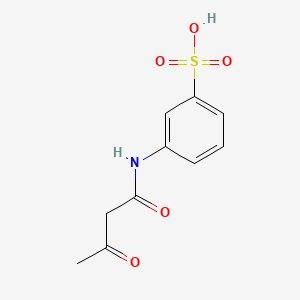
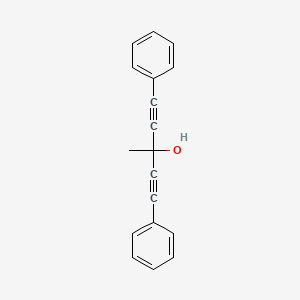
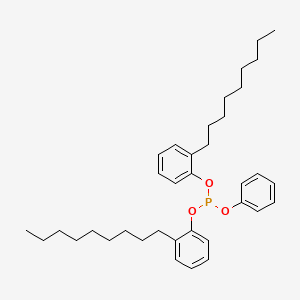
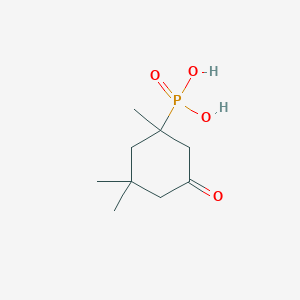

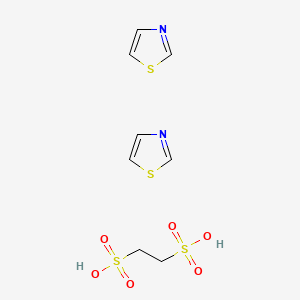
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
